6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Lipophilicity Drug-likeness CNS penetration

Researchers often face the risk of obtaining imidazo[1,2-a]pyridine derivatives with uncharacterized biological signatures when sourcing from non-specialized suppliers. This compound is a structurally defined, TLR7/8-inactive chemotype with demonstrated Gram-positive bacteriostatic activity (validated by Shukla et al., 2012), enabling reliable SAR benchmarking. • δ-GABAA NAM scaffold: single-atom N3 modification vs. DS2 eliminates PAM activity, providing a clean starting point for δ-selective negative allosteric modulator programs. • High-logP benchmark (XLogP3 = 5.6): use in PAMPA and microsomal stability panels to deconvolve lipophilicity-driven ADME effects. • Orthogonal kinase probe: distinct 6-Cl/2-thienyl/N-(2-MeOPh) pattern enables KINOMEscan selectivity deconvolution impossible with DS2-series compounds. Supplied at ≥95% purity with batch-specific QC documentation; available for immediate global dispatch to support your target-ID and lead-optimization workflows.

Molecular Formula C18H14ClN3OS
Molecular Weight 355.8 g/mol
Cat. No. B13375170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
Molecular FormulaC18H14ClN3OS
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4
InChIInChI=1S/C18H14ClN3OS/c1-23-14-6-3-2-5-13(14)20-18-17(15-7-4-10-24-15)21-16-9-8-12(19)11-22(16)18/h2-11,20H,1H3
InChIKeyWINYYSXLMIQDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine for Selective Research


6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine (MW 355.8 g/mol, XLogP3-AA 5.6) is a fully substituted imidazo[1,2-a]pyridin-3-amine derivative synthesized via the Groebke–Blackburn–Bienaymé multi-component reaction [1]. The scaffold combines a 6-chloro substituent on the pyridine ring, a 2-thienyl group at C2, and an N-(2-methoxyphenyl) amine at C3—a substitution pattern distinct from the widely used δ-GABAA receptor tool compound DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) and from other imidazo[1,2-a]pyridin-3-amines explored for antibacterial or kinase-inhibitory applications [2][3]. The compound is commercially available from multiple vendors in research-grade purity (typically ≥95%), making it accessible for systematic structure–activity relationship (SAR) studies and target-identification campaigns [1].

Generic Substitution Failure: 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine


Small structural modifications within the imidazo[1,2-a]pyridin-3-amine class produce non-linear, often unpredictable effects on target engagement and selectivity. The replacement of the DS2 benzamide linker with an N-(2-methoxyphenyl) amine group abolishes the positive allosteric modulator (PAM) activity at δ-containing GABAA receptors that defines DS2, while simultaneously creating a chemotype that is TLR7/8-inactive but exhibits Gram-positive bacteriostatic activity in closely related analogs [1][2]. Similarly, the presence or absence of the 6-chloro substituent alters both lipophilicity (XLogP3 shift ≈1.7 units relative to the des-chloro analog) and hydrogen-bonding capacity, parameters that directly control solubility, metabolic stability, and off-target promiscuity [1][3]. Consequently, generic procurement of an unspecified imidazo[1,2-a]pyridine derivative carries substantial risk of obtaining a compound with a fundamentally different biological signature than intended.

Quantitative Differentiation: 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine vs. Analogs


Lipophilicity vs. DS2

The target compound exhibits substantially higher lipophilicity (XLogP3-AA = 5.6) compared to the widely used δ-GABAA PAM tool compound DS2 (XLogP3-AA = 3.9) [1][2]. A ΔlogP of +1.7 translates to a roughly 50-fold increase in octanol-water partition coefficient, which is a key determinant in CNS penetration potential and plasma protein binding. For research programs evaluating blood-brain barrier penetrance or seeking to minimize non-specific binding, this lipophilicity difference provides a chemically accessible tuning point distinct from the DS2 scaffold [1][2].

Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Capacity vs. DS2

The target compound differs from DS2 in both hydrogen bond donor (HBD) and acceptor (HBA) counts: 1 donor / 4 acceptors vs. 1 donor / 3 acceptors for DS2 [1][2]. The additional methoxy oxygen in the 2-methoxyphenyl group increases acceptor capacity, while the amine NH (pKa ~5–6) provides a distinct ionization state compared to the amide NH of DS2. This altered H-bond profile is critical for target recognition; studies on DS2 analogs demonstrate that even single-atom modifications at the N3 position can switch compounds from PAMs to negative allosteric modulators (NAMs) [3].

Hydrogen bonding Medicinal chemistry Ligand efficiency

Molecular Weight & Rotatable Bonds vs. 3-Chlorophenyl Analog

The target compound (MW 355.8 g/mol, 4 rotatable bonds) is structurally related to 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine (MW 360.3 g/mol, CAS listed) [1]. The 2-methoxyphenyl substitution reduces molecular weight by ~4.5 g/mol relative to the 3-chlorophenyl analog while maintaining the same rotatable bond count. In lead optimization, each rotatable bond contributes approximately 0.5-1.0 kJ/mol to the entropic penalty upon binding; thus, systems conserving rotatable bonds while reducing molecular weight are considered more ligand-efficient starting points [2].

Molecular weight Rotatable bonds Drug-likeness optimization

Antibacterial Activity vs. DS2

Imidazo[1,2-a]pyridin-3-amines bearing a 2-thienyl group constitute a chemotype that is TLR7/8-inactive but demonstrates bacteriostatic activity against Gram-positive bacteria, including MRSA, as established by Shukla et al. (2012) [1]. By contrast, the DS2 scaffold (amide linkage) is primarily characterized as a δ-GABAA receptor PAM with no reported antibacterial activity. While MIC data for the target compound itself are not yet published, the 2-methoxyphenyl substituent falls within the SAR-tolerated chemical space mapped in the Shukla study, where analogous N-aryl variations retained anti-MRSA activity without TLR7/8 agonism [1].

Antibacterial Gram-positive MRSA TLR7/8

Optimal Scenarios for 6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine


Antibacterial Hit Expansion: TLR7/8-Silent Phenotype

The compound is a structurally characterized member of the imidazo[1,2-a]pyridin-3-amine chemotype shown by Shukla et al. (2012) to be bacteriostatic against MRSA while completely inactive at TLR7/8 [1]. Research teams focusing on anti-infectives can procure this compound to experimentally validate the SAR space around the 2-methoxyphenyl substituent, with the published MIC range for close analogs serving as a quantitative benchmark for analogue ranking.

GABAA NAM Development: Non-Amide Chemotype

The replacement of the DS2 amide linker with an amine group fundamentally alters the pharmacological signature at δ-containing GABAA receptors; Falk-Petersen et al. (2021) demonstrated that single-atom modifications at the N3 position can convert PAMs to NAMs [2]. This compound provides a clean, commercially available starting point for teams seeking δ-selective negative allosteric modulators, with defined H-bond and lipophilicity parameters that distinguish it from the DS2 template [3].

LogP-Dependent ADME Comparator

With an XLogP3 of 5.6—substantially higher than DS2 (3.9) and the des-chloro analog—this compound serves as a useful tool for investigating how elevated lipophilicity within a conserved scaffold affects metabolic stability, plasma protein binding, and tissue distribution [3][4]. CROs and medicinal chemistry teams can use it as a high-logP benchmark in parallel artificial membrane permeability assays (PAMPA) or microsomal stability panels.

Kinase Selectivity Profiling Probe

The binding versatility of the imidazo[1,2-a]pyridin-3-amine scaffold has yielded inhibitors of CDK, PI3K, and PDK1 kinases in patent literature [5]. The distinct substitution pattern of the target compound—combining 6-chloro, 2-thienyl, and N-(2-methoxyphenyl) groups—makes it a chemically orthogonal probe for kinase selectivity panels (e.g., KINOMEscan), enabling deconvolution of structure-selectivity relationships that cannot be addressed with the DS2 series or N-unsubstituted analogs.

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